molecular formula C17H21NO3 B10903473 3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

Cat. No.: B10903473
M. Wt: 287.35 g/mol
InChI Key: IAWAXHWOQZHPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 3-Methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline (IUPAC name: N-(3,4,5-trimethoxybenzyl)-3-methylaniline) is a secondary amine featuring a 3-methylaniline moiety linked via a methylene bridge to a 3,4,5-trimethoxyphenyl group. Its molecular formula is $ \text{C}{17}\text{H}{21}\text{NO}_{3} $, with a calculated exact mass of 287.1521 g/mol .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

InChI

InChI=1S/C17H21NO3/c1-12-6-5-7-14(8-12)18-11-13-9-15(19-2)17(21-4)16(10-13)20-3/h5-10,18H,11H2,1-4H3

InChI Key

IAWAXHWOQZHPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 3-methylphenylamine with 3,4,5-trimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the aromatic rings or the nitrogen atom, potentially converting the amine to an amide or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while nitration could introduce nitro groups onto the aromatic rings.

Scientific Research Applications

N-(3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying the interactions of amines with biological systems or as a precursor for biologically active compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, amines can act as nucleophiles, forming bonds with electrophilic centers in other molecules. The presence of methoxy groups may influence its electronic properties and reactivity, potentially affecting its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
Target compound 3-methylaniline + 3,4,5-trimethoxybenzyl 287.15 Lipophilic backbone; potential CNS activity
4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline Chloro substituent + benzylidene linkage 317.78 Enhanced electrophilicity; crystallography studied
4-Methyl-N-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline Triazole ring incorporation 378.42 Possible hydrogen bonding; antiviral potential
2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline Nitro group + 2,5-dimethoxyaniline 288.30 Electron-withdrawing nitro group; herbicidal activity
N-[(3-Methoxyphenyl)methyl]-4-(trifluoromethyl)aniline Trifluoromethyl group + 3-methoxybenzyl 281.27 High lipophilicity; metabolic stability

Key Observations :

  • Electron-Donating vs. In contrast, nitro (e.g., ) or trifluoromethyl (e.g., ) groups introduce electron-withdrawing effects, altering reactivity and binding affinity.
  • Heterocyclic Incorporation : Analogs with triazole rings (e.g., ) exhibit enhanced hydrogen-bonding capacity, which may improve target selectivity in drug design.
Anticancer and Metabolic Activity
  • PPARγ Agonists: Derivatives of podophyllotoxin with 3,4,5-trimethoxyphenyl groups (e.g., compounds 3a and 3f in ) show partial PPARγ agonism, suggesting the trimethoxy motif is critical for nuclear receptor interactions.
  • Combretastatin Analogs: Combretastatin A-4 derivatives with trimethoxyphenyl groups () highlight the role of methoxy substituents in tubulin binding and anticancer activity. Solubility challenges noted in these analogs may also apply to the target compound.
Herbicidal Activity

Compounds bearing 3,4,5-trimethoxyphenyl or related substituents (e.g., ) exhibit selective herbicidal activity against dicots like rape, likely due to interactions with plant-specific enzymes. The target compound’s methyl group may modulate this activity by altering membrane permeability.

Biological Activity

3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17_{17}H21_{21}N\O3_{3}
  • Molecular Weight : 299.36 g/mol

This structure features a trimethoxyphenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with tubulin. The trimethoxyphenyl moiety inhibits tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This mechanism is critical for its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50_{50} values for different cell lines:

CompoundCell LineIC50_{50} (µM)
3aL1210 (murine leukemia)0.75
3bCEM (human T-lymphoblastoid)0.70
3aHeLa (human cervix carcinoma)41

These results indicate that both compounds are highly effective against leukemia and cervical cancer cells, with notable potency compared to established chemotherapeutics.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. It has shown promising results against a range of bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a therapeutic agent in treating infections.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on K562 chronic myelogenous leukemia cells. The treatment resulted in a dose-dependent increase in apoptotic cells, with significant accumulation at IC50_{50} concentrations after 72 hours.
  • Antioxidant Properties : The compound was also tested for antioxidant activity using the DPPH radical scavenging method. It exhibited a scavenging ability comparable to ascorbic acid, suggesting that it may help mitigate oxidative stress in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.